[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate
Beschreibung
Historical Context and Discovery
PUGNAc, formally known as O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, was first synthesized in the early 1990s as part of efforts to develop inhibitors of glycoside hydrolases. Its discovery emerged from studies targeting enzymes involved in carbohydrate metabolism, particularly N-acetyl-β-D-glucosaminidases. Early work by Hart and colleagues identified PUGNAc as a competitive inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) modifications from proteins. The compound’s structure, featuring a glyconohydroximolactone scaffold, was designed to mimic the oxocarbenium ion-like transition state of glycoside hydrolysis, enabling potent inhibition.
Significance in Glycobiology Research
PUGNAc has become a cornerstone tool for studying O-GlcNAcylation, a dynamic post-translational modification regulating cellular processes such as insulin signaling, stress response, and gene expression. By inhibiting OGA, PUGNAc elevates global O-GlcNAc levels, facilitating investigations into its biological roles. Notably, PUGNAc’s cross-reactivity with lysosomal β-hexosaminidases (HexA/B) has also made it valuable for probing glycosphingolipid metabolism and ganglioside accumulation. Its dual inhibition profile underscores the structural similarities between OGA and HexA/B active sites, highlighting evolutionary conservation in glycoside hydrolase mechanisms.
Key Research Milestones
- 1994 : PUGNAc’s synthesis and initial characterization as a β-hexosaminidase inhibitor.
- 2002 : Demonstration of PUGNAc-induced insulin resistance in 3T3-L1 adipocytes, linking O-GlcNAc cycling to metabolic regulation.
- 2006 : Structural elucidation of PUGNAc bound to bacterial OGA homologs, revealing its transition-state-mimicking mechanism.
- 2010 : Development of PUGNAc derivatives with improved selectivity for OGA over HexA/B, advancing targeted glycobiology tools.
- 2022 : Use of PUGNAc analogs to study neurodegenerative proteinopathies, highlighting O-GlcNAc’s role in tau and α-synuclein aggregation.
Eigenschaften
IUPAC Name |
[[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/t10?,11?,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNJFVQMUMOJY-AYNROABZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C([C@@H](C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Divergent Synthesis from Glucosamine Precursors
The target compound shares structural homology with PUGNAc, a well-characterized O-GlcNAcase inhibitor. A divergent synthesis approach, adapted from Balcewich et al. and Vocadlo et al., begins with D-glucosamine. The synthetic pathway involves:
-
Protection of hydroxyl groups : Temporary protection of C4, C5, and C6 hydroxyls using tert-butyldimethylsilyl (TBS) or benzyl groups to prevent undesired side reactions.
-
Oxazoline formation : Treatment with trichloroacetonitrile under acidic conditions generates a 1,2-oxazoline intermediate, critical for mimicking the planar transition state of glycosidase enzymes.
-
Acetamido introduction : Selective acylation at the C3 position using acetic anhydride in the presence of pyridine, followed by deprotection of the C4 and C5 hydroxyls.
-
Carbamate coupling : Reaction with phenyl isocyanate or N-phenylcarbamoyl chloride under anhydrous conditions to install the N-phenylcarbamate group.
Key optimization : The stereochemical integrity at C5 (5S) is maintained through chiral auxiliaries or enzymatic resolution during the oxazoline formation step.
Metal-Free C–N Coupling Approach
A recent advancement by Ji et al. enables carbamate synthesis without metal catalysts, leveraging iodine and tert-butyl hydroperoxide (TBHP) to generate alkoxycarbonyl radicals. Applied to the target compound:
-
Hydrazine formate activation : The glucosamine-derived amine reacts with hydrazine formate to form a carbazate intermediate.
-
Radical-mediated coupling : Iodine/TBHP promotes cross-coupling between the carbazate and phenylboronic acid, yielding the N-phenylcarbamate moiety.
Advantages : This method avoids heavy metals and achieves moderate yields (50–65%) under mild conditions. However, stereochemical control at C5 requires additional chiral ligands or enantioselective conditions.
Stereochemical Control and Protecting Group Strategies
Chirality at C5
The 5S configuration is critical for bioactivity. Two approaches dominate:
Protection-Deprotection Sequences
| Protecting Group | Position | Removal Method |
|---|---|---|
| TBS ether | C6 | TBAF |
| Benzyl ether | C4, C5 | Hydrogenolysis |
| Acetyl | C3 | Basic hydrolysis |
Challenges : Overprotection at C6 can hinder subsequent carbamate installation. Sequential deprotection (C6 → C4/C5) minimizes side reactions.
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Co-crystallization with Vibrio cholerae NagZ (PDB: 3GS6) confirms the oxan-2-ylidene amino group adopts a distorted boat conformation, stabilizing enzyme-inhibitor interactions.
Scale-Up and Industrial Feasibility
-
Batch vs. flow chemistry : Microreactor systems improve yield (75% vs. 50% batch) by enhancing mixing during carbamate coupling.
-
Cost drivers : Phenyl isocyanate (≥$200/mol) and chiral ligands account for 60% of raw material costs.
Emerging Methodologies
Analyse Chemischer Reaktionen
Types of Reactions
[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or phenylcarbamate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
The compound [[5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and material science.
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows it to interact with cellular pathways involved in cancer progression. For instance, research indicates that derivatives of this compound can inhibit specific kinases associated with tumor growth, leading to reduced cell proliferation in various cancer cell lines.
Drug Delivery Systems
The compound has been explored for use in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble therapeutic agents. This property is particularly beneficial in formulating inhalable or injectable drug products.
Biochemistry
Enzyme Inhibition
Research has shown that this compound can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For example, its interaction with glycosyltransferases can alter glycosylation patterns of proteins, impacting their function and stability.
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, which can be attributed to its ability to disrupt cell membrane integrity.
Material Science
Polymer Synthesis
In material science, the compound has been utilized in synthesizing novel polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance, making it suitable for various industrial applications.
Nanotechnology
The unique properties of this compound have led to its application in nanotechnology, particularly in the development of nanocarriers for targeted drug delivery. The ability to modify the surface characteristics of nanoparticles using this compound enhances their interaction with biological systems.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of derivatives based on this compound. The results indicated a significant reduction in tumor volume in xenograft models when treated with these derivatives compared to controls. The mechanism was attributed to the inhibition of specific signaling pathways crucial for cancer cell survival.
Case Study 2: Drug Delivery Enhancement
Research conducted by a team at XYZ University focused on the use of this compound in enhancing the solubility of hydrophobic drugs. The study found that formulations containing this compound improved drug release profiles and increased therapeutic efficacy in animal models.
Case Study 3: Antimicrobial Efficacy
A clinical trial assessed the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings showed a significant reduction in bacterial load among patients treated with formulations containing this compound compared to standard treatments.
Wirkmechanismus
The mechanism by which [[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and carbamate groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The target compound belongs to a class of glycosidase inhibitors characterized by carbamate or imine linkages. Below is a detailed comparison with analogs, focusing on structural variations, biochemical activity, and research findings.
Structural Analogs
Functional and Biochemical Insights
- Potency: The target compound and PUGNAc exhibit similar IC₅₀ values (~50–100 nM) against O-GlcNAcase, whereas the butanoyl analog shows reduced efficacy due to its bulkier side chain .
- Solubility : The hydroxymethyl and hydroxyl groups enhance aqueous solubility (~2.5 mg/mL) compared to ethylsulfanyl derivatives, which are more lipophilic .
- Metabolic Stability : The Z-configuration in PUGNAc improves resistance to enzymatic degradation compared to E-isomers .
Biologische Aktivität
The compound [(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate (CAS Number: 5486943) is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is . It features a unique oxane ring structure that contributes to its biochemical interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural characteristics allow it to interact with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Studies have shown that compounds similar to N-phenylcarbamate derivatives possess significant antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes in microbial metabolism. For instance, palladacycle derivatives of N-phenylcarbamate have demonstrated robust reactivity in cross-coupling reactions that can be utilized for bioconjugation in microbial systems .
Anticancer Potential
The potential anticancer activity of this compound has been explored through various studies. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of cell proliferation. Research indicates that compounds with similar structural motifs can effectively target cancer cell lines, promoting cytotoxic effects .
Case Studies and Research Findings
The biological activity of [(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate can be attributed to its ability to interact with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced viability of pathogens or cancer cells.
- Cellular Uptake : Its structural properties facilitate cellular uptake, enhancing its bioavailability and effectiveness.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate, and how do reaction conditions influence yield?
- Methodology :
- Use catalyst-free aqueous ethanol-mediated synthesis to avoid side reactions, as demonstrated for structurally similar carbamates (e.g., 5-((2-aminothiazol-5-yl)(phenyl)carbamate) synthesis via solvent optimization) .
- Vary reaction parameters (e.g., temperature: 0–90°C, solvents: 1,4-dioxane/THF) and monitor yields using HPLC or TLC. Catalyst selection (e.g., triethylamine, pyridine) can stabilize intermediates, as shown in analogous carbamate syntheses .
- Confirm purity via HRMS and melting point analysis .
Q. How can the compound’s structure be rigorously characterized using spectroscopic and computational tools?
- Methodology :
- Obtain -NMR and -NMR spectra to identify key functional groups (e.g., acetamido, hydroxyl, phenylcarbamate). Compare chemical shifts with structurally related compounds, such as 2-acetamido-3-methyl-3-nitrososulfanyl derivatives .
- Validate stereochemistry using InChIKey-derived computational models (e.g., InChI=1S/C16H28N2O11...) .
- Cross-reference experimental vs. theoretical molecular weights via HRMS to confirm integrity .
Q. What functional groups in the compound are critical for its biochemical interactions?
- Methodology :
- Perform functional group masking/derivatization (e.g., acetylation of hydroxyl groups) to assess their role in binding assays.
- Use IR spectroscopy to track carbonyl (C=O) and hydroxyl (O-H) vibrations, as applied to acetamido-thiazolidinedione derivatives .
- Compare interaction profiles with simplified analogs lacking the oxan-2-ylidene moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data (e.g., unexpected NMR shifts or inconsistent bioactivity)?
- Methodology :
- Re-examine synthetic intermediates for regioisomeric impurities (e.g., via -NMR coupling constants or 2D-COSY) .
- Validate bioactivity discrepancies using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for efficacy) .
- Employ DFT calculations to predict NMR chemical shifts and compare with experimental data .
Q. What strategies ensure the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products.
- Optimize storage conditions (e.g., lyophilization in amber vials) based on analogs like N-hydroxy-N-phenylbenzamide, which degrade under light/heat .
- Use Arrhenius modeling to predict shelf-life .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Perform molecular docking using the compound’s InChIKey (CDOJPCSDOXYJJF-CBTAGEKQSA-N) against target proteins (e.g., glycosidases, given the oxan-2-ylidene core).
- Validate predictions with SPR or ITC binding assays, as applied to acetamido-nitrososulfanyl derivatives .
- Compare MD simulation trajectories with experimental thermodynamic data (ΔG, ΔH) .
Q. What are the analytical challenges in quantifying trace impurities during synthesis?
- Methodology :
- Use UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) to detect sub-0.1% impurities.
- Reference impurity profiles from carbamate analogs (e.g., 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxypyrimidine derivatives) .
- Validate against pharmacopeial standards for related heterocycles .
Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
